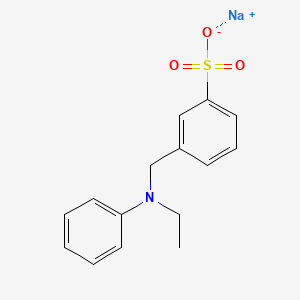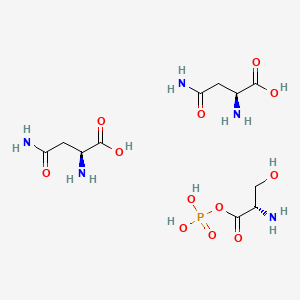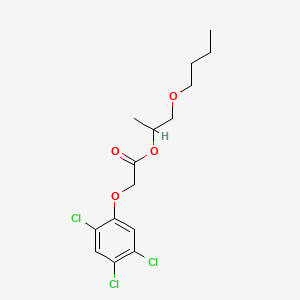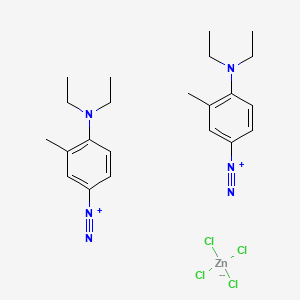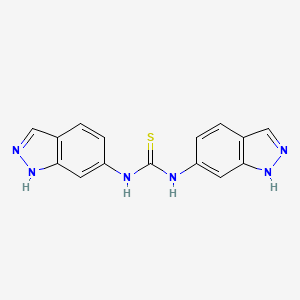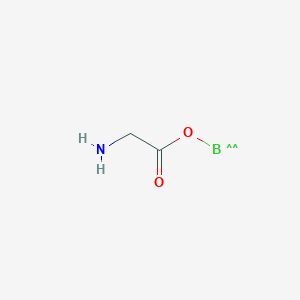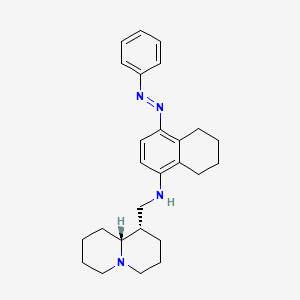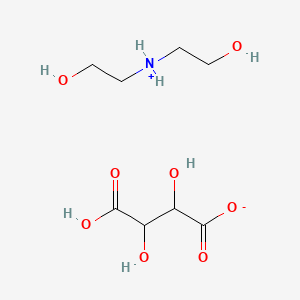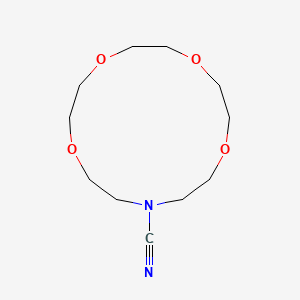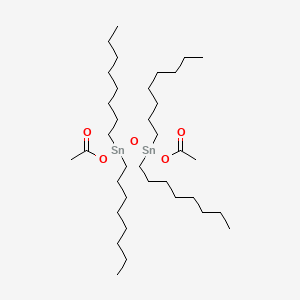
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane is an organotin compound with the molecular formula C32H64O5Sn2 It is a derivative of distannoxane, characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to octyl groups and acetoxy groups
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane can be synthesized through the reaction of tetraoctyltin with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
(C8H17)4Sn+2(CH3CO)2O→(C8H17)2Sn-O-Sn(C8H17)2+2CH3COOH
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality compound.
化学反应分析
Types of Reactions
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkoxides like sodium methoxide are employed.
Major Products
Oxidation: Tin oxides and octyl acetate.
Reduction: 1,3-dihydroxy-1,1,3,3-tetraoctyldistannoxane.
Substitution: 1,3-dihalo-1,1,3,3-tetraoctyldistannoxane or 1,3-dialkoxy-1,1,3,3-tetraoctyldistannoxane.
科学研究应用
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1,3-diacetoxy-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets through its tin-oxygen-tin bridge. This structure allows the compound to form complexes with various substrates, facilitating catalytic reactions. The acetoxy groups can undergo hydrolysis, releasing acetic acid and generating reactive intermediates that participate in further chemical transformations.
相似化合物的比较
Similar Compounds
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Similar structure but with butyl groups instead of octyl groups.
1,3-Dihydroxy-1,1,3,3-tetraoctyldistannoxane: Hydroxyl groups replace acetoxy groups.
1,3-Dihalo-1,1,3,3-tetraoctyldistannoxane: Halogen atoms replace acetoxy groups.
Uniqueness
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane is unique due to its long octyl chains, which impart distinct solubility and reactivity properties compared to its butyl and halogenated counterparts. This makes it particularly useful in applications requiring specific hydrophobicity and steric effects.
属性
CAS 编号 |
69799-37-7 |
|---|---|
分子式 |
C36H74O5Sn2 |
分子量 |
824.4 g/mol |
IUPAC 名称 |
[[acetyloxy(dioctyl)stannyl]oxy-dioctylstannyl] acetate |
InChI |
InChI=1S/4C8H17.2C2H4O2.O.2Sn/c4*1-3-5-7-8-6-4-2;2*1-2(3)4;;;/h4*1,3-8H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2 |
InChI 键 |
PWFYHTTWTFQSLE-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


